3-Oxo-delta4-steroid
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Overview
Description
3-Oxo-delta4-steroid is a type of steroid characterized by the presence of a 3-oxo group and a double bond between the fourth and fifth carbon atoms in the steroid backbone. This structural feature is common in many biologically active steroids, including hormones and intermediates in steroid biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-oxo-delta4-steroids typically involves the fermentation of the corresponding 3-oxo-delta4-steroid, saturated in the 1,2-position, with a living culture of Arthrobacter simplex in the presence of cobalt(II) ions . The reaction conditions include maintaining a concentration of 0.04 g to 0.12 g of cobalt(II) ions per liter of culture broth .
Industrial Production Methods
Industrial production methods for 3-oxo-delta4-steroids often involve large-scale fermentation processes using optimized strains of microorganisms and controlled environmental conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-delta4-steroids undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the double bond or the 3-oxo group.
Substitution: Replacement of functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the 3-oxo group can yield 3-hydroxy-delta4-steroids, while oxidation can produce more complex steroidal structures .
Scientific Research Applications
3-Oxo-delta4-steroids have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various steroidal compounds.
Biology: Studied for their role in steroid metabolism and hormone regulation.
Medicine: Investigated for their potential therapeutic effects in treating hormonal imbalances and other conditions.
Industry: Utilized in the production of steroid-based pharmaceuticals and other products.
Mechanism of Action
The mechanism of action of 3-oxo-delta4-steroids involves their interaction with specific enzymes and receptors in the body. For example, 3-oxo-5-beta-steroid 4-dehydrogenase catalyzes the reduction of 3-oxo-delta4-steroids to their corresponding 5-beta-reduced forms . This enzyme plays a crucial role in the metabolism of various steroid hormones and bile acids .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-delta1-steroid: Contains a double bond between the first and second carbon atoms.
3-Oxo-5beta-steroid: Lacks the double bond between the fourth and fifth carbon atoms.
Uniqueness
3-Oxo-delta4-steroids are unique due to their specific structural configuration, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h12,15-17H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEZLHAVPJYYIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC1C3CCC4=CC(=O)CCC4(C3CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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